Desogestrel

Vue d'ensemble

Description

Le desogestrel est un progestatif synthétique, couramment utilisé dans les contraceptifs oraux. C'est un progestatif de troisième génération, connu pour sa forte sélectivité et son activité androgénique minimale. Le this compound est souvent utilisé en combinaison avec l'éthinylestradiol pour prévenir la grossesse et gérer les symptômes de la ménopause .

Applications De Recherche Scientifique

Desogestrel has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of progestogens.

Medicine: It is primarily used in oral contraceptives to prevent pregnancy and manage menopausal symptoms.

Mécanisme D'action

Target of Action

Desogestrel is a synthetic progestin and its primary target is the progesterone receptor . This receptor is a biological target of progestogens like progesterone . This compound binds selectively to the progesterone receptor, generating low androgenic activity .

Mode of Action

This compound enters the cell passively and binds to the progesterone receptor . This binding produces an effect similar to a transcription factor, leading to modifications in mRNA synthesis . The medication is a prodrug of etonogestrel (3-keto-desogestrel) in the body .

Biochemical Pathways

This compound is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active compound at the cellular level can be determined by radioimmunoassay .

Pharmacokinetics

This compound is rapidly and almost completely absorbed and converted into etonogestrel . Maximum concentrations of 3-keto-desogestrel are reached at 1.5 – 2.0 hours . The elimination half-life for 3-keto-desogestrel is approximately 30 – 60 hours . The metabolic clearance rate of this compound is reported to be about 2 ml/min/kg .

Result of Action

The main therapeutic effect of this compound is related to the inhibition of ovulation in 97% of the cycles . Other effects include modification of luteinizing hormone and follicle-stimulating hormone, declines in the onset of menstruation, and increases in the viscosity of the vaginal fluid . It also has metabolic effects, including increased insulin secretion and resistance, increased lipase activity, and increased fat .

Action Environment

The effects of this compound can be influenced by various environmental factors. For instance, studies on animals have shown that oral administration of this compound for 52 weeks produced powerful hormonal effects but no chronic toxicity . Acute toxicity is very low, with the LD50 value in mice and rats being more than 2000 mg/kg after oral and more than 500 mg/kg after intraperitoneal administration .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Desogestrel is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active metabolite mediates the progestin effects of this compound . The unique 11-methylene side chain of this compound prevents it from being metabolized to any other known progestin .

Cellular Effects

This compound, through its active metabolite 3-keto-desogestrel, exerts its effects on various types of cells, primarily those in the female reproductive system . It influences cell function by inducing endometrial changes characteristic of pregnancy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 3-keto-desogestrel, which mediates the progestin effects . This active metabolite binds to progestin receptors in target cells, influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and consistent effects over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Studies have shown that at high doses, this compound exerts powerful hormonal effects, but no chronic toxicity was observed .

Metabolic Pathways

This compound is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel . This metabolic pathway is unique to this compound due to its 11-methylene side chain .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed within the body . It is transported to target cells where it is metabolized to its active form, 3-keto-desogestrel .

Subcellular Localization

This compound, as a lipophilic molecule, can diffuse across the cell membrane and enter cells . Once inside the cell, it is metabolized to 3-keto-desogestrel, which can bind to progestin receptors and exert its effects .

Méthodes De Préparation

Le desogestrel est synthétisé par une série de réactions chimiques complexes. Le processus commence généralement avec la 11 alpha-hydroxy-18-méthyl-estra-4-ène-3,17-dione comme matière première. La voie de synthèse implique plusieurs étapes, notamment la protection du groupe 3-cétone par l'éthanedithiol, la protection du groupe 17-cétone par une imine et des réactions ultérieures telles que l'oxydation par l'IBX, l'oléfination de Wittig, la déprotection par acidolyse et l'éthynylation au potassium acétylénique . Les méthodes de production industrielle emploient souvent l'hydroxylation microbiologique et des réactions de cyclisation catalysées au palladium pour réaliser une synthèse à grande échelle .

Analyse Des Réactions Chimiques

Le desogestrel subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme l'IBX et des agents réducteurs pour des transformations spécifiques. Le principal produit formé à partir de ces réactions est le 3-céto-desogestrel .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des progestatifs.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur de la progestérone. En pénétrant dans la cellule, il agit comme un facteur de transcription, modifiant la synthèse de l'ARNm et inhibant l'ovulation . Le this compound épaissit également le mucus cervical, ce qui rend difficile l'entrée des spermatozoïdes dans l'utérus, et modifie l'endomètre pour réduire la probabilité d'implantation .

Comparaison Avec Des Composés Similaires

Le desogestrel est souvent comparé à d'autres progestatifs, tels que :

Norgestimate : Un autre progestatif de troisième génération avec une puissance similaire, mais des propriétés pharmacocinétiques différentes.

Levonorgestrel : Un progestatif de deuxième génération avec une activité androgénique plus élevée et des profils d'effets secondaires différents.

Gestodène : Connu pour sa forte puissance et ses effets androgéniques minimes, similaires à ceux du this compound.

Dienogest : Un progestatif de quatrième génération avec des propriétés anti-androgéniques.

La particularité du this compound réside dans sa forte sélectivité pour les récepteurs de la progestérone et son activité androgénique minimale, ce qui en fait un choix privilégié pour les contraceptifs oraux .

Propriétés

| { "Design of the Synthesis Pathway": "Desogestrel can be synthesized through a multi-step process starting from pregnenolone acetate.", "Starting Materials": [ "Pregnenolone acetate", "Sodium hydride (NaH)", "Bromine (Br2)", "Methyl magnesium bromide (CH3MgBr)", "Sodium borohydride (NaBH4)", "Acetic anhydride (Ac2O)", "Sulfuric acid (H2SO4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C2H5)2O", "Chloroform (CHCl3)" ], "Reaction": [ "Pregnenolone acetate is deacetylated with sodium hydroxide to form pregnenolone", "Pregnenolone is brominated with bromine in chloroform to form 3β-bromo-pregnenolone", "3β-bromo-pregnenolone is reacted with methyl magnesium bromide to form 3β-methyl-pregnenolone", "3β-methyl-pregnenolone is reduced with sodium borohydride to form 3β-hydroxy-5α-pregnan-20-one", "3β-hydroxy-5α-pregnan-20-one is acetylated with acetic anhydride and sulfuric acid to form 3β-acetoxy-5α-pregnan-20-one", "3β-acetoxy-5α-pregnan-20-one is reacted with hydrochloric acid to form 3β-acetoxy-5α-pregnan-20-one hydrochloride", "3β-acetoxy-5α-pregnan-20-one hydrochloride is heated with sodium hydroxide to form 3β-hydroxy-5α-pregnan-20-one", "3β-hydroxy-5α-pregnan-20-one is reacted with methanol and sulfuric acid to form 3β-methoxy-5α-pregnan-20-one", "3β-methoxy-5α-pregnan-20-one is reacted with ethyl magnesium bromide to form 3β-ethyl-5α-pregnan-20-one", "3β-ethyl-5α-pregnan-20-one is reacted with methyl magnesium bromide to form 3-keto-desogestrel", "3-keto-desogestrel is reduced with sodium borohydride to form desogestrel" ] } | |

Numéro CAS |

54024-22-5 |

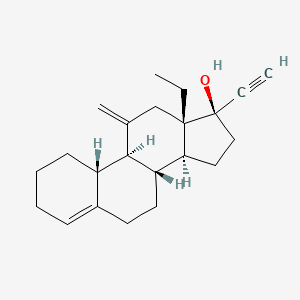

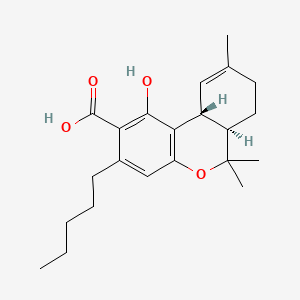

Formule moléculaire |

C22H30O |

Poids moléculaire |

310.5 g/mol |

Nom IUPAC |

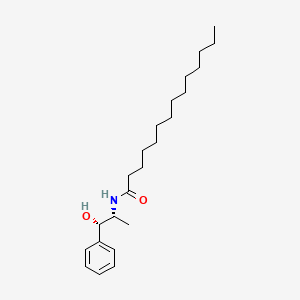

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |

Clé InChI |

RPLCPCMSCLEKRS-OGKXSSEESA-N |

SMILES isomérique |

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34 |

Impuretés |

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. |

SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

SMILES canonique |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Apparence |

Solid powder |

Point d'ébullition |

428ºC |

Color/Form |

Crystals |

melting_point |

109-110ºC 109-110 °C 109.5 °C |

| 54024-22-5 | |

Description physique |

Solid |

Pictogrammes |

Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1 mg/ml Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane. 3.01e-03 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol 13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol 18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)- alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17 Cerazette Desogestrel Marvelon Org 2969 Org-2969 Org2969 |

Pression de vapeur |

6.20X10-8 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

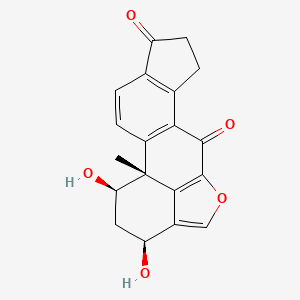

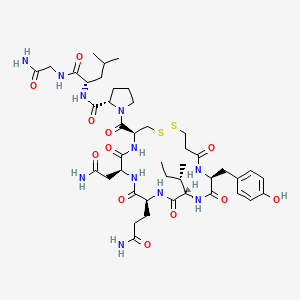

![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)